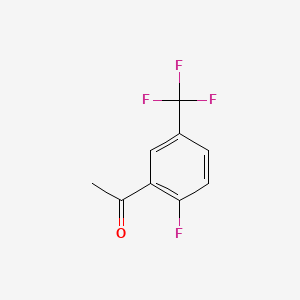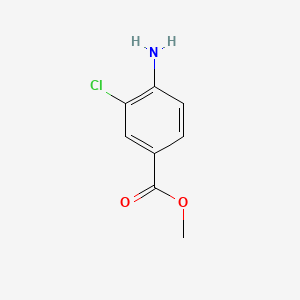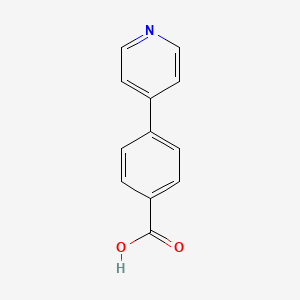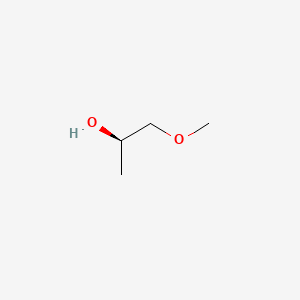
2'-Fluoro-5'-(trifluoromethyl)acetophenone
Descripción general
Descripción
Conformational Preference Analysis
The study of 2'-fluoro-substituted acetophenone derivatives, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, has shown that these compounds preferentially adopt an s-trans conformation in solution. This conformational preference is evidenced by through-space spin-spin couplings (TS-couplings) observed in NMR spectra, which are indicative of the spatial proximity of hydrogen and fluorine atoms within the molecule. The consistency of this preference across different solvents, as indicated by the linear correlation of coupling constants with solvent dielectric constants, and the confirmation by X-ray crystallography, suggest that the s-trans conformation is energetically favored, likely due to the repulsion between the polar fluorine and oxygen atoms in the s-cis conformation. These findings have potential implications for drug design, where the conformational stability of a molecule can significantly affect its biological activity .
Synthesis Analysis
The synthesis of ring-fluorinated hetero- and carbocycles from 1,1-difluoro-1-alkenes demonstrates the remarkable effect of vinylic fluorines on facilitating otherwise disfavored 5-endo-trig cyclizations. The presence of fluorine atoms is critical in these reactions, as they enable the intramolecular nucleophilic substitution with the loss of vinylic fluorine, leading to high yields of fluorinated indoles, furans, thiophenes, and cyclopentenes. This synthesis approach highlights the unique reactivity of fluorine-containing compounds and their utility in constructing complex fluorinated structures .
Molecular Structure Analysis
The molecular structure of related fluorophenol compounds has been elucidated using gas-phase electron diffraction. These studies reveal the potential for weak intramolecular hydrogen bonding between hydroxyl and fluorine substituents in ortho positions. Although the strength of these hydrogen bonds is not as strong as in some other fluorinated compounds, their presence can influence the molecular geometry and potentially the reactivity of the molecule. This information is relevant to understanding the behavior of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, as similar intramolecular interactions may be present .
Chemical Reactions Analysis
The synthesis of fluorine-18 labeled compounds, such as fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, demonstrates the feasibility of conducting fluorination reactions at room temperature without the need for azeotropic drying of the fluoride. This method, which involves flowing a solution through an anion exchange cartridge, represents a significant simplification and time-saving over traditional methods. Such advancements in fluorination chemistry are crucial for the efficient production of fluorinated molecules, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, which are increasingly important in pharmaceuticals and materials science .
Physical and Chemical Properties Analysis
The interaction of o-(carboxamido)trifluoroacetophenones with carboxylate anions results in a significant fluorescence "turn-on" effect. This phenomenon is attributed to the stabilization of the anion-ionophore adduct through intramolecular hydrogen bonding, which prevents a possible quenching transition. The large fluorescence enhancement observed with these compounds underscores the importance of understanding the physical and chemical properties of fluorinated acetophenones, as they can have practical applications in sensing technologies .
Aplicaciones Científicas De Investigación
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: 2’-Fluoro-5’-(trifluoromethyl)acetophenone is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Results or Outcomes: The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Trifluoromethylpyridines
- Summary of the Application: 2’-Fluoro-5’-(trifluoromethyl)acetophenone is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results or Outcomes: The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Application 3: Direct Substitution of Chlorine by CF3
- Summary of the Application: 2’-Fluoro-5’-(trifluoromethyl)acetophenone has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .
Application 4: Synthesis of Ascididemin
- Summary of the Application: 2’-Fluoro-5’-(trifluoromethyl)acetophenone has been used as a starting reagent in the synthesis of ascididemin , a marine alkaloid with significant antitumor and antiviral properties.
Application 5: Direct Substitution of Chlorine by CF3
Safety And Hazards
Propiedades
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEGOARCMCIYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942316 | |
| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-5'-(trifluoromethyl)acetophenone | |
CAS RN |
202264-53-7, 202664-53-7 | |
| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202664-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)






